

Z-L-phenylglycine physical and chemical properties

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An In-depth Technical Guide to Z-L-phenylglycine: Core Physical and Chemical Properties

Introduction

Z-L-phenylglycine, a derivative of the non-proteinogenic amino acid L-phenylglycine, is a crucial chiral building block in the fields of medicinal chemistry and pharmaceutical development. Its protected N-terminus, featuring a benzyloxycarbonyl (Z) group, makes it an ideal intermediate for peptide synthesis and the creation of complex molecules with specific biological activities.[1][2][3] This compound is frequently utilized in the development of enzyme inhibitors, therapeutic agents for oncology and neurology, and in the synthesis of fine chemicals.[1] Its stability and well-defined stereochemistry are invaluable for producing enantiomerically pure pharmaceuticals, which is critical for ensuring drug efficacy and safety.[1]

This technical guide provides a comprehensive overview of the core physical and chemical properties of Z-L-phenylglycine, detailed experimental protocols for its analysis and synthesis, and visualizations of key chemical processes for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical characteristics of Z-L-phenylglycine are summarized below. For context and comparison, properties of the parent compound, L-phenylglycine, are also provided.



Table 1: Physical and Chemical Properties of Z-L-

phenylalycine

Property	Value
Synonyms	Z-L-Phg-OH
CAS Number	53990-33-3
Molecular Formula	C16H15NO4
Molecular Weight	285.3 g/mol
Appearance	White to off-white powder
Melting Point	128-137 °C
Purity	≥ 99% (by HPLC)
Optical Rotation	$[\alpha]D20 = +101 \text{ to } +107^{\circ} \text{ (c=1 in DMF)}$
Storage Conditions	Store at 0-8 °C; Keep in a cool, dry place away from direct sunlight

Table 2: Physical and Chemical Properties of Lphenylglycine (for reference)



Property	Value	Reference
Synonyms	L-(+)-2-Phenylglycine, (S)-2- Amino-2-phenylacetic acid	
CAS Number	2935-35-5	_
Molecular Formula	C8H9NO2	_
Molecular Weight	151.16 g/mol	_
Appearance	White to off-white crystalline powder	_
Melting Point	>300 °C (decomposes)	_
Density	~1.27 g/cm³	_
Solubility	Sparingly soluble in water; more soluble in acidic/basic solutions and some organic solvents (e.g., ethanol). Solubility is pH and temperature dependent.	
рКа	1.83 (at 25 °C)	_
Optical Rotation	[α]D20 = +155° (c=1 in 1 M HCl)	

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, purification, and analysis of Z-L-phenylglycine and its parent compound.

Synthesis of Racemic Phenylglycine via Strecker Synthesis

Phenylglycine can be prepared from benzaldehyde through an amino cyanation reaction, commonly known as the Strecker synthesis.

Foundational & Exploratory



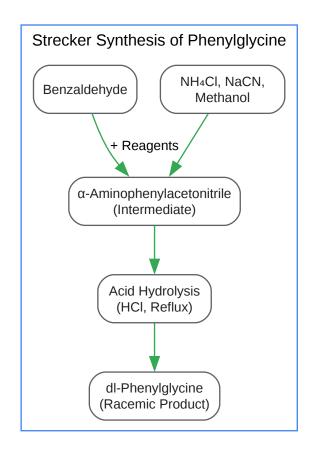


Methodology:

- Reaction Setup: In a suitable reaction vessel equipped with a stirrer, add methanol, ammonium chloride, and an aqueous solution of sodium cyanide.
- Addition of Benzaldehyde: Cool the mixture in an ice bath and slowly add benzaldehyde while maintaining the temperature. The reaction begins rapidly.
- Reaction Progression: Continue stirring for approximately 2 hours. The mixture will become heterogeneous.
- Extraction: Dilute the mixture with water and extract it with a nonpolar solvent like benzene to separate the product from the aqueous layer.
- Acidification and Hydrolysis: Extract the aminonitrile from the organic layer using 6 N
 hydrochloric acid. The combined acid extracts are then refluxed for 2 hours to hydrolyze the
 nitrile to a carboxylic acid.
- Purification: After hydrolysis, remove volatile substances by distillation under reduced pressure. Treat the solution with activated carbon (e.g., Norit) to remove resinous byproducts and filter.
- Isolation: Neutralize the filtrate with ammonium hydroxide to precipitate the dl-phenylglycine.

 The crude product can be collected by suction filtration and washed with ethanol and ether.
- Recrystallization: For further purification, dissolve the product in 1 N sodium hydroxide, add ethanol, filter, and then re-precipitate by adding 5 N hydrochloric acid while heating. Cool the mixture to obtain purified crystals.





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Caption: Workflow for the Strecker synthesis of racemic phenylglycine.

Chiral Resolution of dl-Phenylglycine

To obtain the desired L-enantiomer, the racemic mixture must be resolved. This is often achieved by forming diastereomeric salts with a chiral resolving agent.

Methodology using d-camphorsulfonic acid:

- Salt Formation: Dissolve racemic phenylglycine and d-camphorsulfonic acid in a specific molar ratio in water. Heat the mixture to achieve complete dissolution.
- Crystallization: Stir the solution as it cools to room temperature. The double salt of Lphenylglycine and d-camphorsulfonic acid will preferentially crystallize. Allow it to stand for several hours to maximize yield.
- Isolation: Collect the diastereomeric salt crystals by suction filtration and wash them.



• Liberation of L-phenylglycine: The filtrate, which is enriched with the D-enantiomer, can be treated to recover D-phenylglycine. The collected crystals are treated with a base to neutralize the camphorsulfonic acid and precipitate the pure L-phenylglycine.

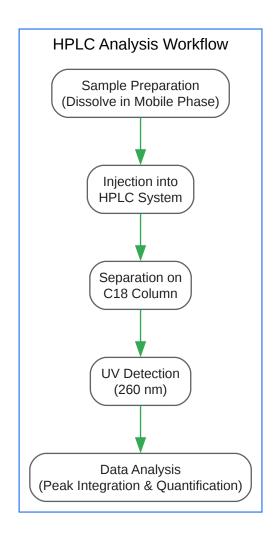
Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity and enantiomeric excess of phenylglycine derivatives.

Methodology:

- Sample Preparation: Prepare a standard solution of Z-L-phenylglycine by dissolving a precise amount (e.g., 0.3 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile/deionized water with 0.5% formic acid.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is commonly used.
 - Mobile Phase: A typical mobile phase consists of a mixture of methanol and an aqueous buffer, such as 20 mmol/L monosodium phosphate, in a 1:9 ratio.
 - Flow Rate: Set the flow rate to 1.0 mL/min.
 - Detection: Use a UV detector set to a wavelength of 260 nm.
- Analysis: Inject the sample into the HPLC system. The retention time and peak area are
 used to determine the purity of the compound against a standard curve. For enantiomeric
 purity, a chiral stationary phase is required.





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Caption: General workflow for HPLC analysis of phenylglycine derivatives.

Measurement of Optical Rotation

Optical rotation is a critical measure of enantiomeric purity.

Methodology:

• Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., c=1, meaning 1 g per 100 mL) in a specified solvent (e.g., Dimethylformamide (DMF) for Z-L-phenylglycine or 1 M HCl for L-phenylglycine).



- Instrumentation: Use a polarimeter. The instrument consists of a light source (e.g., sodium D-line at 589 nm), a polarizer, a sample cell of a fixed path length, and an analyzer.
- Measurement:
 - Calibrate the instrument with the pure solvent (blank).
 - Fill the sample cell with the prepared solution, ensuring no air bubbles are present.
 - Measure the angle of rotation of the plane-polarized light as it passes through the sample.
- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (I \times c)$, where α is the observed rotation, I is the path length in decimeters, and c is the concentration in g/mL.

Key Applications

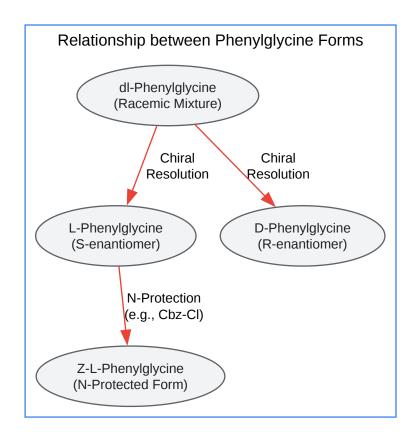
Z-L-phenylglycine is a versatile compound with significant applications in scientific research and development:

- Pharmaceutical Development: It serves as a fundamental chiral precursor for synthesizing a variety of pharmaceuticals, including β-lactam antibiotics.
- Peptide Synthesis: The Z-protecting group allows for its controlled incorporation into peptide
 chains during solid-phase peptide synthesis, enabling the creation of complex peptides with
 specific therapeutic functions.
- Biochemical Research: It is used in biochemical assays to study protein interactions and enzyme activities, contributing to advancements in biotechnology.

Logical Relationships of Phenylglycine Forms

The relationship between the racemic mixture, its constituent enantiomers, and the protected form is fundamental to its application in chiral synthesis.





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Caption: Logical flow from racemic phenylglycine to the protected L-form.

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